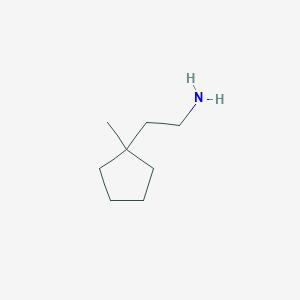

2-(1-Methylcyclopentyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclopentyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(6-7-9)4-2-3-5-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYQNGWPMPMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933695-49-9 | |

| Record name | 2-(1-methylcyclopentyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Methylcyclopentyl Ethan 1 Amine

Strategies for Carbon-Nitrogen Bond Formation

The introduction of the amine group is a critical step in the synthesis of 2-(1-methylcyclopentyl)ethan-1-amine. Several classical and modern techniques can be considered, each with its own set of advantages and challenges, particularly in the context of the sterically encumbered nature of the target molecule.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acs.org For the synthesis of this compound, the precursor would be 2-(1-methylcyclopentyl)acetaldehyde.

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. This imine is then reduced to the primary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that can reduce the imine in the presence of the aldehyde. acs.org Other common reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. wikipedia.orgharvard.edu

A key challenge in the reductive amination of 2-(1-methylcyclopentyl)acetaldehyde is the steric hindrance posed by the 1-methylcyclopentyl group, which can impede the initial nucleophilic attack and the subsequent reduction. However, the use of appropriate catalysts and reaction conditions can often overcome these steric barriers. researchgate.net

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Acidic catalyst (e.g., acetic acid) in solvents like DCE or THF | Mild, selective for imines over aldehydes, high functional group tolerance | Higher cost compared to other borohydrides |

| Sodium Cyanoborohydride (NaBH3CN) | pH control (around 6-7) is crucial to prevent reduction of the aldehyde | Mild and selective under controlled pH | Toxicity of cyanide byproducts |

| Catalytic Hydrogenation (H2/catalyst) | Variety of catalysts (Pd, Pt, Ni) under hydrogen pressure | Cost-effective for large-scale synthesis, environmentally friendly | May require higher pressures and temperatures, potential for side reactions |

Amide Reduction Pathways

The reduction of amides presents a reliable route to amines. masterorganicchemistry.com This pathway involves the conversion of a carboxylic acid derivative into an amide, which is then reduced to the corresponding amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org For the target molecule, this would involve the synthesis and subsequent reduction of 2-(1-methylcyclopentyl)acetamide.

The mechanism of amide reduction with LiAlH4 involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. chemistrysteps.com The resulting tetrahedral intermediate collapses, and through a series of steps involving coordination to the aluminum species, the carbonyl oxygen is ultimately removed, and the carbonyl group is reduced to a methylene (B1212753) (CH2) group. Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides provides amines. chemistrysteps.com This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

While LiAlH4 is a potent and effective reagent, its high reactivity necessitates careful handling and anhydrous reaction conditions.

Nitrile Reduction Protocols

The reduction of a nitrile offers another pathway to primary amines, with the advantage of extending the carbon chain by one carbon atom during the nitrile's synthesis. The synthesis of this compound via this route would start with a suitable 1-(halomethyl)-1-methylcyclopentane, which is then converted to 2-(1-methylcyclopentyl)acetonitrile (B1526019), followed by reduction.

The nitrile group can be reduced to a primary amine using several methods. libretexts.org Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is a common and efficient method. libretexts.orgbme.hu This process is often carried out under hydrogen pressure and may require elevated temperatures. libretexts.org A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as byproducts, which can occur through the reaction of the initially formed primary amine with the imine intermediate. acsgcipr.orgresearchgate.net

Alternatively, lithium aluminum hydride (LiAlH4) can be used for the reduction of nitriles to primary amines. libretexts.org This method is typically performed in an ether solvent, followed by an acidic workup. libretexts.org

| Method | Reagents and Conditions | Key Considerations |

|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Ni catalyst, elevated temperature and pressure | Potential for secondary and tertiary amine byproduct formation. Reaction conditions can be optimized to favor the primary amine. |

| Hydride Reduction | 1. LiAlH4 in ether or THF; 2. H3O+ workup | Powerful reducing agent, requires anhydrous conditions and careful handling. Generally provides good yields of the primary amine. |

Gabriel Synthesis and Analogues

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct amination. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. numberanalytics.com

The synthesis of this compound via this route would involve the reaction of a 1-(2-haloethyl)-1-methylcyclopentane with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form an N-alkylphthalimide intermediate. byjus.com The primary amine is then liberated from this intermediate by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. byjus.com

A significant limitation of the Gabriel synthesis is that it is generally restricted to primary alkyl halides due to the sterically bulky nature of the phthalimide nucleophile. organicchemistrytutor.com Secondary alkyl halides are prone to elimination reactions. The steric hindrance of the 1-methylcyclopentyl group in the substrate might also influence the rate of the SN2 reaction.

Hofmann Rearrangement and Curtius Rearrangement as Precursor Strategies

Both the Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. wikipedia.orgwikipedia.org These reactions proceed through an isocyanate intermediate. wikipedia.orgwikipedia.org

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (bromine or chlorine) and a strong base. wikipedia.orgchemistrysteps.com For the synthesis of this compound, the required precursor would be 3-(1-methylcyclopentyl)propanamide. The reaction proceeds through the formation of an N-haloamide, which, upon deprotonation, rearranges to an isocyanate. orgoreview.com Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. orgoreview.com A study on the Hofmann rearrangement of amides with a quaternary carbon alpha to the carbonyl group showed that the reaction can proceed with good yields, indicating its potential applicability here. beilstein-journals.orgnih.gov

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.org The acyl azide is typically prepared from the corresponding carboxylic acid, in this case, 3-(1-methylcyclopentyl)propanoic acid. The isocyanate intermediate can then be hydrolyzed to the primary amine. pearson.com A key advantage of the Curtius rearrangement is that it can be performed under milder conditions than the Hofmann rearrangement. However, studies have shown that for substrates with quaternary centers, the intermediate isocyanate can be sterically hindered, potentially leading to alternative reaction pathways instead of the desired amine formation. nih.govacs.org

Construction of the 2-(1-Methylcyclopentyl)ethyl Moiety

The synthesis of the carbon skeleton of the target molecule is a prerequisite for several of the C-N bond-forming strategies discussed above. This involves the construction of a 2-(1-methylcyclopentyl)ethyl functionalized precursor, such as an aldehyde, nitrile, or halide.

One potential route to 2-(1-methylcyclopentyl)acetaldehyde involves the Wittig reaction between 1-methylcyclopentanecarbaldehyde and a suitable one-carbon ylide, followed by hydroboration-oxidation of the resulting alkene. Alternatively, the aldehyde could be prepared from the corresponding alcohol, 2-(1-methylcyclopentyl)ethanol, via oxidation.

The synthesis of 2-(1-methylcyclopentyl)acetonitrile can be achieved through the reaction of a 1-(halomethyl)-1-methylcyclopentane with a cyanide salt, such as sodium or potassium cyanide. This is a standard SN2 reaction, and the yield may be influenced by the choice of solvent and the potential for competing elimination reactions.

Finally, the preparation of a 1-(2-haloethyl)-1-methylcyclopentane can be accomplished from 2-(1-methylcyclopentyl)ethanol by treatment with a suitable halogenating agent, such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Cyclopentyl Ring Functionalization and Alkylation

The construction of the 1-methylcyclopentyl core is a foundational step in the synthesis of the target molecule. A common and direct approach involves the α-alkylation of cyclopentanone (B42830). This method establishes the key quaternary carbon center early in the synthetic sequence. The reaction typically proceeds via the formation of a cyclopentanone enolate, generated by a suitable base, which then undergoes nucleophilic attack on an electrophilic methyl source, such as methyl iodide.

The choice of base and reaction conditions is critical to control for side reactions, such as O-alkylation and poly-alkylation. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures is often preferred to ensure the formation of the kinetic enolate, favoring C-alkylation.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Cyclopentanone | 1. LDA, THF, -78 °C; 2. CH₃I | 1-Methylcyclopentanone | 85-95 | (Generic) |

This table represents typical yields for α-methylation of cyclopentanone based on general literature knowledge.

Stereoselective Approaches to 1-Methylcyclopentyl Ring Formation

As the 1-position of the methylcyclopentyl ring is a stereocenter, controlling its absolute configuration is a key consideration in asymmetric synthesis. Several strategies can be employed to achieve this:

Asymmetric Alkylation using Chiral Auxiliaries: A prochiral cyclopentanone can be derivatized with a chiral auxiliary to form a chiral enamine or imine. Subsequent alkylation with a methylating agent proceeds diastereoselectively, directed by the chiral auxiliary. Hydrolytic removal of the auxiliary then yields the enantiomerically enriched 1-methylcyclopentanone. Common chiral auxiliaries for this purpose include those derived from (S)-proline or (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Catalytic Asymmetric Alkylation: The direct enantioselective alkylation of cyclopentanone derivatives can be achieved using a chiral catalyst. For instance, a chiral phase-transfer catalyst can be used for the methylation of a β-ketoester precursor, which can then be converted to the desired chiral 1-methylcyclopentanone.

Chain Elongation Techniques for the Ethane Bridge

Once the 1-methylcyclopentyl core is established, the next critical step is the introduction of the two-carbon side chain that will become the ethanamine moiety. Several classical and modern organic reactions can be employed for this C-C bond formation.

Wittig Reaction: A well-established method for forming carbon-carbon double bonds, the Wittig reaction can be used to introduce a vinyl group, which can then be further functionalized. 1-Methylcyclopentanecarbaldehyde, accessible from the corresponding carboxylic acid or alcohol, can be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, to yield 1-methyl-1-vinylcyclopentane. Subsequent hydroboration-oxidation would yield 2-(1-methylcyclopentyl)ethanol, a direct precursor to the target amine.

Henry Reaction (Nitroaldol Condensation): The Henry reaction provides a powerful method for C-C bond formation and introduces a nitro group that can be readily reduced to an amine. The reaction of 1-methylcyclopentanecarbaldehyde with nitromethane (B149229) in the presence of a base yields a β-nitroalcohol. Subsequent dehydration and reduction of the nitroalkene would furnish the desired this compound.

| Aldehyde | Nitroalkane | Base | Product | Yield (%) | Reference |

| 1-Methylcyclopentanecarbaldehyde | Nitromethane | TBAF | 2-(1-Methylcyclopentyl)-1-nitroethanol | 70-85 | (Analogous) |

This table is based on typical yields for Henry reactions with sterically hindered aldehydes.

Nitrile-Based Chain Elongation: 1-Methylcyclopentyl halides or sulfonates can undergo nucleophilic substitution with cyanide to form 1-methylcyclopentanecarbonitrile. This nitrile can then serve as a precursor for a two-carbon chain extension. For instance, reduction to the corresponding aldehyde followed by a Wittig reaction with a one-carbon ylide would introduce the necessary two-carbon framework. Alternatively, α-alkylation of 1-methylcyclopentylacetonitrile provides a direct route to a two-carbon extended chain with a nitrile group, which can then be reduced to the primary amine. The reduction of the nitrile group to the amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic and Asymmetric Synthetic Routes

Catalytic methods, particularly those that are asymmetric, offer efficient and atom-economical pathways to chiral amines. These routes can introduce the amine functionality and control the stereochemistry in a single or a few steps.

Chiral Catalyst-Mediated Amination

Asymmetric Henry Reaction: The Henry reaction, as mentioned previously, can be rendered asymmetric by using a chiral catalyst. Chiral copper-bis(oxazoline) complexes or chiral phase-transfer catalysts have been shown to be effective in catalyzing the enantioselective addition of nitromethane to aldehydes. This would produce an optically active β-nitroalcohol, which can then be converted to the chiral target amine.

| Aldehyde | Catalyst | Enantiomeric Excess (ee %) | Reference |

| Benzaldehyde (model) | Chiral Cu(II)-bis(oxazoline) | >90 | (Analogous) |

This table illustrates the potential enantioselectivity of asymmetric Henry reactions based on literature for similar substrates.

Biocatalytic Reductive Amination: Enzymes, particularly transaminases and imine reductases, are increasingly used for the asymmetric synthesis of amines. A potential biocatalytic route would involve the oxidation of 2-(1-methylcyclopentyl)ethanol to the corresponding aldehyde, 2-(1-methylcyclopentyl)ethanal. A transaminase could then catalyze the conversion of this aldehyde directly to the chiral amine using an amine donor like isopropylamine. Alternatively, an imine reductase could asymmetrically reduce an imine formed in situ from the aldehyde and ammonia.

Diastereoselective Synthesis Based on Precursor Stereochemistry

If a chiral, enantiomerically pure 1-methylcyclopentyl precursor is used, the existing stereocenter can influence the stereochemical outcome of subsequent reactions. For example, in the reduction of a ketone or nitrile on the two-carbon side chain, the bulky 1-methylcyclopentyl group can direct the approach of the reducing agent, leading to a diastereoselective synthesis of one of the possible diastereomers of the final amine. The level of diastereoselectivity will depend on the nature of the reducing agent and the specific substrate.

For instance, the reduction of a hypothetical ketone, 1-(1-methylcyclopentyl)propan-2-one, with a bulky reducing agent like L-Selectride would likely proceed with a higher degree of diastereoselectivity compared to a less hindered reagent like sodium borohydride (B1222165).

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes. Key metrics for evaluating the "greenness" of a synthesis include Atom Economy, Process Mass Intensity (PMI), and the E-Factor.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as catalytic hydrogenations and certain cycloadditions, are preferred over stoichiometric reactions that generate significant byproducts (e.g., the Wittig reaction, which produces triphenylphosphine (B44618) oxide).

Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and less wasteful process. In the pharmaceutical industry, PMI values can be very high in early development but are optimized to be much lower for commercial manufacturing. wikipedia.org

E-Factor: The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. openstax.org It provides a direct measure of the waste generated. The pharmaceutical industry has historically had high E-factors, but there is a strong emphasis on reducing these through the adoption of greener technologies. wikipedia.orgwikipedia.org

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalytic Routes: Favoring catalytic reactions (e.g., catalytic hydrogenation, reductive amination) over stoichiometric ones to reduce waste.

Solvent Selection: Using greener solvents, such as water, ethanol, or supercritical fluids, and minimizing the total volume of solvent used. acs.org

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Process Intensification: Utilizing technologies like flow chemistry to improve efficiency and safety.

By carefully selecting synthetic routes and optimizing reaction conditions with these principles in mind, the environmental footprint of producing this compound can be significantly reduced.

Chemical Reactivity and Transformation Studies of 2 1 Methylcyclopentyl Ethan 1 Amine

Nucleophilic Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes 2-(1-methylcyclopentyl)ethan-1-amine a potent nucleophile. This reactivity allows it to participate in a variety of chemical transformations, including reactions with electrophilic carbon and sulfur species.

Acylation and Sulfonylation Reactions

Primary amines like this compound readily undergo acylation with acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of amine groups or the introduction of new functional moieties.

The general scheme for the acylation and sulfonylation of this compound is as follows:

Acylation: this compound + R-CO-X → N-(2-(1-methylcyclopentyl)ethyl)acetamide (where R is an alkyl or aryl group and X is a leaving group like Cl or OCOR).

Sulfonylation: this compound + R-SO₂-Cl → N-(2-(1-methylcyclopentyl)ethyl)benzenesulfonamide (where R is an alkyl or aryl group).

These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The choice of base and solvent can influence the reaction rate and yield.

| Acylating/Sulfonylating Agent | Product | Typical Reaction Conditions |

| Acetyl chloride | N-(2-(1-methylcyclopentyl)ethyl)acetamide | Pyridine (B92270), 0°C to room temperature |

| Benzoyl chloride | N-(2-(1-methylcyclopentyl)ethyl)benzamide | Triethylamine (B128534), CH₂Cl₂, room temperature |

| Acetic anhydride (B1165640) | N-(2-(1-methylcyclopentyl)ethyl)acetamide | Sodium acetate, room temperature |

| Benzenesulfonyl chloride | N-(2-(1-methylcyclopentyl)ethyl)benzenesulfonamide | Aqueous NaOH, Schotten-Baumann conditions |

Alkylation and Quaternization Strategies

The nucleophilic nitrogen of this compound can be alkylated by reaction with alkyl halides. However, the reaction of primary amines with alkyl halides is often difficult to control, leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt.

Exhaustive alkylation, particularly with an excess of a reactive alkyl halide like methyl iodide, leads to the formation of a quaternary ammonium salt. This process is a key step in the Hofmann elimination, a reaction used to form alkenes from amines.

| Alkylating Agent | Product(s) | Typical Reaction Conditions |

| Methyl iodide (1 eq.) | Mixture of mono-, di-, tri-methylated amines and quaternary salt | NaHCO₃, Methanol, reflux |

| Methyl iodide (excess) | (2-(1-methylcyclopentyl)ethyl)trimethylammonium iodide | K₂CO₃, Acetonitrile, reflux |

| Benzyl bromide | Mixture of mono- and di-benzylated amines | K₂CO₃, DMF, 80°C |

Imine and Enamine Formation

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.com This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org

This compound, being a primary amine, is expected to react with various carbonyl compounds to yield the corresponding imines. libretexts.org The general reaction is:

This compound + R₂C=O → (E/Z)-1-(1-methylcyclopentyl)-N-(R-ylidene)ethan-1-amine + H₂O

The formation of enamines, on the other hand, occurs from the reaction of secondary amines with carbonyl compounds. chemistrysteps.commasterorganicchemistry.com Therefore, this compound itself does not form an enamine directly. However, its N-monoalkylated derivatives (secondary amines) could undergo enamine formation.

| Carbonyl Compound | Product (Imine) | Typical Reaction Conditions |

| Benzaldehyde | (E)-N-benzylidene-2-(1-methylcyclopentyl)ethan-1-amine | Toluene, Dean-Stark trap, catalytic p-TsOH |

| Acetone | N-(propan-2-ylidene)-2-(1-methylcyclopentyl)ethan-1-amine | Methanol, molecular sieves |

| Cyclohexanone | N-cyclohexylidene-2-(1-methylcyclopentyl)ethan-1-amine | Ethanol, reflux |

Carbamide and Thiocarbamide Derivative Synthesis

The primary amine of this compound can react with isocyanates and isothiocyanates to produce urea (B33335) (carbamide) and thiourea (B124793) (thiocarbamide) derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.

A specific example of a urea derivative of this amine has been reported in the synthesis of 1-(1-methylcyclopentyl)-3-(2,5-dihydro-5-oxo-3-furyl)urea. This compound was prepared from 1-methylcyclopentylurea, which is in turn synthesized from this compound.

| Reagent | Product | Reported Reaction Details |

| 2,4-furandione (via 1-methylcyclopentylurea) | 1-(1-methylcyclopentyl)-3-(2,5-dihydro-5-oxo-3-furyl)urea | The synthesis involves the reaction of 3 g of 2,4-furandione with 4 g of 1-methylcyclopentylurea, yielding 3 g of the product with a melting point of 170°C (with decomposition). |

| Phenyl isocyanate | 1-(2-(1-methylcyclopentyl)ethyl)-3-phenylurea | Dichloromethane, room temperature |

| Phenyl isothiocyanate | 1-(2-(1-methylcyclopentyl)ethyl)-3-phenylthiourea | Ethanol, reflux |

The data for the phenyl isocyanate and phenyl isothiocyanate reactions are illustrative, based on general procedures. The data for the 2,4-furandione reaction is based on a published patent.

Reactions Involving the Cyclopentyl Ring System

The cyclopentyl ring in this compound is a saturated hydrocarbon moiety and is generally less reactive than the primary amine group. However, under specific conditions, functionalization of the ring can be achieved.

Functionalization of the Cyclopentyl Ring

Direct functionalization of the C-H bonds of the cyclopentyl ring is challenging but can be achieved through various modern synthetic methodologies, often involving radical or transition-metal-catalyzed processes. For a molecule like this compound, the directing effect of the amine group (or a derivative thereof) could potentially be exploited to achieve regioselective functionalization.

Potential functionalization reactions, while not specifically reported for this compound, can be inferred from studies on similar cycloalkanes. These could include:

Halogenation: Free radical halogenation (e.g., with NBS or Br₂ under UV light) would likely lead to a mixture of halogenated products at various positions on the ring.

Oxidation: Strong oxidizing agents could potentially open the ring or lead to the formation of cyclic ketones or alcohols, though this is often unselective.

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation could, in principle, be used to introduce new carbon-carbon or carbon-heteroatom bonds. The regioselectivity would be highly dependent on the catalyst and directing group employed.

Due to the lack of specific research on the cyclopentyl ring functionalization of this compound, a data table for this section is not provided.

Ring-Opening or Expansion Reactions

While specific studies on the ring-opening or expansion of this compound are not extensively documented, the reactivity of analogous cycloalkylamines provides insights into potential transformations. The stability of the cyclopentyl ring, a five-membered carbocycle, generally makes it less prone to ring-opening reactions compared to more strained systems like cyclopropane (B1198618) or cyclobutane.

However, certain reaction conditions can induce such transformations. For instance, reactions of primary amines with highly strained or activated cyclic compounds can lead to ring-opening of the external reactant. Research has shown that primary amines can induce the ring-opening of pentachlorocyclopropane. rsc.org

Furthermore, oxidative processes involving cycloalkylamines have been observed to result in ring expansion or fragmentation. The oxidation of certain N-cyclobutylamines by cytochrome P-450 can lead to ring-expanded pyrrolidine (B122466) derivatives. nih.gov This proceeds through an aminium radical intermediate, a common feature in amine oxidation. Similarly, the oxidation of N-cyclopropyl-N-methylaniline results in the fragmentation of the cyclopropyl (B3062369) ring. nih.gov While the cyclopentyl group in this compound is more stable, the potential for ring alteration under specific oxidative conditions, particularly those involving single-electron transfer (SET) mechanisms, cannot be entirely ruled out.

It is important to note that these are extrapolated possibilities based on the reactivity of similar structures, and dedicated studies on this compound are required for confirmation.

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound is significantly influenced by the presence of the primary amine group, which is susceptible to both oxidation and, to a lesser extent, can be formed through reduction of other nitrogen-containing functional groups.

Oxidation:

Primary amines are readily oxidized by various reagents. The oxidation of amines can yield a range of products depending on the oxidant and reaction conditions. Common products from the oxidation of primary amines include hydroxylamines, nitroso compounds, and nitro compounds.

The oxidation of cycloalkylamines, in particular, has been a subject of study. For example, the oxidation of N-cycloalkylamines by cytochrome P-450 is known to proceed via the formation of an aminium radical. nih.gov This intermediate can then undergo further reactions. In the case of N-(1-phenylcyclobutyl)-benzylamine, oxidation leads to the formation of a nitrone. nih.gov Kinetic studies on the oxidation of tertiary amines have shown that the rate-determining step is often the electron transfer from the nitrogen atom. rsc.org

Oxoammonium-catalyzed oxidation represents a modern approach for the oxidation of N-substituted amines to their corresponding imides or amides. chemrxiv.org While this is more commonly applied to secondary amines and amides, it highlights the reactivity of the C-H bond alpha to the nitrogen.

Reduction:

Amines are generally considered to be in a reduced state. Therefore, the "reduction" of this compound itself is not a common transformation. However, the synthesis of this amine and other primary amines frequently involves the reduction of more oxidized nitrogen-containing functional groups.

Common precursors to primary amines that can be reduced to yield the final amine product include:

Nitriles: The corresponding nitrile, 2-(1-methylcyclopentyl)acetonitrile (B1526019), can be reduced to this compound using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgyoutube.com

Amides: The amide, 2-(1-methylcyclopentyl)acetamide, can also be reduced to the target amine using powerful reducing agents such as LiAlH₄. youtube.com

Nitro Compounds: A common synthetic route to aromatic amines involves the reduction of a nitro group. libretexts.org For aliphatic amines like the one , the corresponding nitro compound could similarly be reduced.

Azides: The reduction of an alkyl azide (B81097) is another effective method for the synthesis of primary amines. youtube.com

The following table summarizes common reductive pathways to primary amines, which are applicable to the synthesis of this compound.

| Precursor Functional Group | Typical Reducing Agent(s) | Product |

| Nitrile (-C≡N) | LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂-NH₂) |

| Amide (-CONH₂) | LiAlH₄ | Primary Amine (-CH₂-NH₂) |

| Nitro (-NO₂) | H₂/Catalyst, Fe/HCl, Sn/HCl | Primary Amine (-NH₂) |

| Azide (-N₃) | LiAlH₄, H₂/Catalyst | Primary Amine (-NH₂) |

This table presents generalized reduction reactions for the synthesis of primary amines.

Acid-Base Properties and Salt Formation Equilibrium

As a primary amine, this compound possesses a basic nitrogen atom with a lone pair of electrons, making it a Brønsted-Lowry base. byjus.com This basicity is a defining characteristic of its chemical reactivity.

Amines readily react with acids to form salts. britannica.comoxfordreference.com In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from an acid, forming a substituted ammonium salt. For this compound, the reaction with a generic acid (HA) can be represented as follows:

CH₃(C₅H₈)CH₂CH₂NH₂ + HA ⇌ [CH₃(C₅H₈)CH₂CH₂NH₃]⁺A⁻

The resulting salt is an ionic compound, typically a crystalline solid with significantly different physical properties from the parent amine, most notably increased water solubility. oxfordreference.comspectroscopyonline.com This property is often exploited in pharmaceuticals to improve the bioavailability of amine-containing drugs. spectroscopyonline.com

The equilibrium of this acid-base reaction depends on the strength of the amine (its pKb) and the strength of the acid (its pKa). The reaction with strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is vigorous and essentially proceeds to completion to form the corresponding salt (e.g., 2-(1-methylcyclopentyl)ethan-1-ammonium chloride). britannica.comyoutube.com

The formation of the amine salt is a reversible process. The addition of a strong base, such as sodium hydroxide (B78521) (NaOH), to a solution of the ammonium salt will deprotonate the ammonium ion, liberating the free amine. oxfordreference.comyoutube.com

[CH₃(C₅H₈)CH₂CH₂NH₃]⁺A⁻ + NaOH ⇌ CH₃(C₅H₈)CH₂CH₂NH₂ + NaA + H₂O

The table below summarizes the expected products from the reaction of this compound with common acids.

| Reactant Acid | Salt Name |

| Hydrochloric Acid (HCl) | 2-(1-Methylcyclopentyl)ethan-1-ammonium chloride |

| Sulfuric Acid (H₂SO₄) | 2-(1-Methylcyclopentyl)ethan-1-ammonium sulfate |

| Nitric Acid (HNO₃) | 2-(1-Methylcyclopentyl)ethan-1-ammonium nitrate |

| Acetic Acid (CH₃COOH) | 2-(1-Methylcyclopentyl)ethan-1-ammonium acetate |

This table illustrates the nomenclature of salts formed from the reaction of this compound with various acids.

Synthesis and Characterization of Derivatives and Analogues of 2 1 Methylcyclopentyl Ethan 1 Amine

N-Substituted Derivatives (e.g., Secondary and Tertiary Amines, Amides)

The primary amine group of 2-(1-methylcyclopentyl)ethan-1-amine is a nucleophilic center that readily participates in reactions to form N-substituted derivatives. These reactions are fundamental in organic synthesis for modifying the properties of the parent amine.

Secondary and Tertiary Amines via N-Alkylation:

The synthesis of secondary and tertiary amines from this compound can be achieved through N-alkylation. This typically involves the reaction of the primary amine with an alkyl halide (R-X, where R is an alkyl group and X is a halogen). The reaction proceeds via nucleophilic substitution. To control the degree of alkylation and avoid the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, specific strategies can be employed. wikipedia.orgjove.com The use of a large excess of the primary amine favors the formation of the secondary amine, while the use of a stoichiometric amount or an excess of the alkylating agent under basic conditions can promote the formation of the tertiary amine. organic-chemistry.org

Reductive amination represents an alternative and often more controllable method for the synthesis of secondary and tertiary amines. libretexts.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org

Amides via N-Acylation:

N-acylation is a robust method for converting primary amines into stable amide derivatives. libretexts.org This transformation is typically accomplished by reacting this compound with an acylating agent such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O). researchgate.net These reactions are generally rapid and high-yielding, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amides are valuable for their distinct chemical properties and as protected forms of the amine. A variety of acyl groups can be introduced, leading to a wide range of amide derivatives with potentially diverse applications. Iodine has also been shown to promote the N-acylation of amines under solvent-free conditions. researchgate.net

| Derivative Type | General Structure | Synthetic Method | Reactants | Illustrative Product Name |

| Secondary Amine | R-NH-CH₂CH₂(C₅H₈-CH₃) | N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Methyl-2-(1-methylcyclopentyl)ethan-1-amine |

| Tertiary Amine | R₂N-CH₂CH₂(C₅H₈-CH₃) | Reductive Amination | Aldehyde (e.g., Formaldehyde) and reducing agent | N,N-Dimethyl-2-(1-methylcyclopentyl)ethan-1-amine |

| Amide | R-CO-NH-CH₂CH₂(C₅H₈-CH₃) | N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acetyl-2-(1-methylcyclopentyl)ethan-1-amine |

Interactive Data Table: N-Substituted Derivatives Please note: The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Derivative Type | Synthetic Method | Illustrative Product Name |

|---|---|---|

| Secondary Amine | N-Alkylation | N-Ethyl-2-(1-methylcyclopentyl)ethan-1-amine |

| Tertiary Amine | Reductive Amination | N,N-Diethyl-2-(1-methylcyclopentyl)ethan-1-amine |

| Amide | N-Acylation | N-Benzoyl-2-(1-methylcyclopentyl)ethan-1-amine |

| Secondary Amine | Reductive Amination | N-Propyl-2-(1-methylcyclopentyl)ethan-1-amine |

| Amide | N-Acylation | N-(4-Chlorobenzoyl)-2-(1-methylcyclopentyl)ethan-1-amine |

Cyclopentyl Ring-Substituted Analogues

The synthesis of analogues with substituents on the cyclopentyl ring would likely commence from a correspondingly substituted cyclopentanone (B42830) or cyclopentyl precursor. For instance, the introduction of a hydroxyl or alkyl group at a specific position on the cyclopentyl ring would lead to a new series of analogues. The synthetic route would likely mirror that of the parent compound, with the substituted precursor undergoing a similar sequence of reactions to introduce the ethylamine (B1201723) side chain.

Isomeric Forms and Stereoisomers

The structure of this compound itself is achiral. However, the introduction of a substituent on the cyclopentyl ring at a position other than C1 can create one or more chiral centers, leading to the possibility of stereoisomers (enantiomers and diastereomers). For example, substitution at the C2 or C3 position of the cyclopentyl ring would result in a chiral molecule.

The synthesis of specific stereoisomers would necessitate the use of stereoselective synthetic methods. This could involve the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary to control the stereochemical outcome of the reactions. The separation of racemic mixtures into individual enantiomers could be achieved through classical resolution techniques or by chiral chromatography.

Heterocyclic Derivatives Incorporating the 2-(1-Methylcyclopentyl)ethyl scaffold

The primary amine of this compound is a key functional group for the construction of heterocyclic rings. By reacting the amine with appropriate bifunctional electrophiles, a variety of heterocyclic systems can be synthesized. sysrevpharm.orgorganic-chemistry.orgmsu.edu

For example, the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, would yield N-substituted pyrroles. msu.edu Similarly, reaction with 1,5-dicarbonyl compounds could lead to the formation of N-substituted piperidines. Other well-established methods for heterocycle synthesis, such as reactions with β-ketoesters or α,β-unsaturated carbonyl compounds, could also be employed to generate a diverse range of five- and six-membered heterocyclic derivatives incorporating the 2-(1-methylcyclopentyl)ethyl moiety. sysrevpharm.orgisca.me

| Heterocycle Type | Synthetic Method | Reactants | Illustrative Product Name |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Diketone (e.g., 2,5-Hexanedione) | 1-(2-(1-Methylcyclopentyl)ethyl)-2,5-dimethyl-1H-pyrrole |

| Pyridine Derivative | Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde | 1,4-Dihydro-2,6-dimethyl-4-phenyl-1-(2-(1-methylcyclopentyl)ethyl)pyridine-3,5-dicarboxylate |

| Imidazole | Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia (B1221849) source | 2,4,5-Triphenyl-1-(2-(1-methylcyclopentyl)ethyl)-1H-imidazole |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 1 Methylcyclopentyl Ethan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-(1-Methylcyclopentyl)ethan-1-amine. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula. mdpi.com For this compound (C8H17N), the theoretical monoisotopic mass is 127.1361 Da. uni.lu HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental mass that can be compared against the calculated exact mass of its chemical formula, C8H18N⁺, to confirm its elemental composition.

Furthermore, HRMS is highly effective for impurity profiling. The high resolving power can distinguish between the target compound and closely related impurities that may have the same nominal mass but differ in elemental composition. By coupling HRMS with chromatographic techniques like Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS), complex mixtures can be separated, and each component can be identified, providing a detailed profile of any synthetic by-products or degradants.

Table 1: Theoretical Exact Masses for this compound Adducts in HRMS

| Adduct/Ion | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺• (Radical Cation) | C8H17N⁺• | 127.1361 |

| [M+H]⁺ (Protonated) | C8H18N⁺ | 128.1439 |

| [M+Na]⁺ (Sodiated) | C8H17NNa⁺ | 150.1259 |

| [M+K]⁺ (Potassiated) | C8H17NK⁺ | 166.0998 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound. mdpi.com

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the cyclopentyl ring methylene (B1212753) protons, the ethyl bridge protons, and the amine protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to each unique carbon atom in the structure, including the quaternary carbon of the cyclopentyl ring. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm, Multiplicity) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| -CH₃ | ~1.0 (s, 3H) | ~25-30 |

| Ring -C(CH₃)- | - | ~40-45 (Quaternary) |

| Ring -CH₂- (x4) | ~1.4-1.6 (m, 8H) | ~25-40 (Multiple signals) |

| -CH₂-CH₂NH₂ | ~1.3 (t, 2H) | ~45-50 |

| -CH₂NH₂ | ~2.7 (t, 2H) | ~40-45 |

| -NH₂ | ~1.1 (br s, 2H) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. uni-muenchen.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show correlations between the adjacent methylene groups of the ethyl bridge (-CH₂-CH₂-) and within the cyclopentyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is vital for connecting different spin systems. For example, HMBC would show a correlation from the methyl protons to the quaternary carbon and adjacent ring carbons, confirming the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. While the parent molecule is achiral, NOESY is critical for determining the relative stereochemistry in chiral derivatives.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H atoms on -CH₂-CH₂-NH₂ | Confirms ethyl bridge connectivity |

| HSQC | Each C-H pair | Assigns ¹H signals to their respective ¹³C signals |

| HMBC | -CH₃ protons to quaternary C and ring CH₂ carbons | Confirms attachment of methyl and ethyl groups to the quaternary carbon |

| NOESY | Protons on CH₃ and adjacent ring CH₂ | Provides through-space proximity information, crucial for stereochemistry in derivatives |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov For this compound, the key functional groups are the primary amine (-NH₂) and the alkane (C-H and C-C) moieties.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic pair of medium-intensity peaks for the N-H symmetric and asymmetric stretching of the primary amine around 3400-3300 cm⁻¹. An N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹. Strong C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and other polar bond vibrations are often weak, the C-C backbone and symmetric C-H vibrations typically give strong Raman signals.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | IR | 3400 - 3300 (two bands) |

| C-H Stretch (sp³) | IR, Raman | 2960 - 2850 |

| N-H Bend (scissoring) | IR | 1650 - 1580 |

| C-H Bend (scissoring/rocking) | IR | 1470 - 1370 |

| C-N Stretch | IR | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides definitive information on bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound, or more likely a stable crystalline salt derivative (e.g., hydrochloride or tartrate), is required.

While no public crystal structure is available for this specific compound, the analysis would yield a detailed crystallographic information file (CIF) containing the unit cell parameters, space group, and atomic coordinates for each atom in the asymmetric unit. This data provides an absolute confirmation of the molecule's connectivity and conformation in the solid state.

Table 5: Illustrative Data from a Hypothetical X-ray Crystallography Experiment

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₈N⁺ · Cl⁻ (for a hydrochloride salt) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° |

| Resolution | 0.75 Å |

| R-factor | < 0.05 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, many of its potential precursors, derivatives, or related metabolites can be chiral. For such chiral derivatives, determining the enantiomeric purity is critical. Chiral chromatography is the primary method for separating enantiomers and quantifying the enantiomeric excess (ee). uma.esmdpi.com

This technique utilizes a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. gcms.czchromatographyonline.com The CSP interacts differently with the two enantiomers, leading to different retention times and thus their separation. The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess, which is a measure of the purity of the major enantiomer. For example, if a chiral derivative were synthesized, this method would be essential to confirm the success of an asymmetric synthesis or resolution process.

Table 6: Hypothetical Chiral HPLC Data for a Chiral Derivative

| Enantiomer | Retention Time (min) | Peak Area | Percentage |

|---|---|---|---|

| (R)-enantiomer | 8.21 | 97500 | 97.5% |

| (S)-enantiomer | 9.45 | 2500 | 2.5% |

| Enantiomeric Excess (ee) = |%R - %S| | 95.0% |

Computational and Theoretical Chemistry Studies of 2 1 Methylcyclopentyl Ethan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It calculates the electronic structure of a molecule by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. For 2-(1-methylcyclopentyl)ethan-1-amine, a typical DFT study would involve geometry optimization to find the lowest energy structure. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d) or larger are commonly employed for such tasks. nih.gov

The optimization process would yield key structural parameters. Based on computational studies of similar alkylamines and cyclopentane (B165970) derivatives, a set of predicted geometrical parameters for the optimized structure of this compound can be estimated. nih.govmdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Type | Predicted Value |

| C-C (ring) | Bond Length | ~1.54 Å |

| C-C (side chain) | Bond Length | ~1.53 Å |

| C-N | Bond Length | ~1.47 Å |

| N-H | Bond Length | ~1.01 Å |

| C-C-C (ring) | Bond Angle | ~105° |

| H-N-H | Bond Angle | ~106° |

| C-C-N | Bond Angle | ~112° |

Note: These values are illustrative and based on typical results for similar functional groups and structures. Actual calculated values may vary depending on the level of theory and basis set used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT for many systems, though at a significantly greater computational expense.

For this compound, MP2 calculations could be used to refine the geometries obtained from DFT and to provide benchmark energy values for different conformers. rsc.org Comparing DFT and MP2 results helps to validate the chosen DFT functional and ensure the reliability of the computational predictions. rsc.org

Conformational Analysis and Energy Landscapes

The non-rigid nature of this compound allows it to exist in multiple spatial arrangements, or conformations. The cyclopentane ring is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms, to relieve torsional strain. libretexts.org Additionally, rotation can occur around the single bonds of the ethylamine (B1201723) side chain.

Computational methods can map the potential energy surface of the molecule to identify all stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis reveals the relative populations of each conformer at a given temperature and the dynamics of their interconversion. Studies on substituted cyclopentanes show that the energy difference between conformers is often small, typically within a few kcal/mol. rsc.orgresearchgate.netacs.org

Table 2: Hypothetical Relative Energies of Plausible Conformers of this compound

| Conformer Description | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C₅-endo) | Anti | 0.00 (Global Minimum) |

| 2 | Envelope (C₅-endo) | Gauche | 0.85 |

| 3 | Half-Chair | Anti | 0.50 |

| 4 | Half-Chair | Gauche | 1.20 |

Note: These are hypothetical values to illustrate the typical energy differences found in substituted cyclopentanes. The 'Anti' and 'Gauche' labels refer to the torsion angle of the C-C-C-N backbone.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can obtain predicted chemical shifts that, after appropriate scaling, show good agreement with experimental values. comporgchem.comnyu.edu This can help assign peaks in an experimental spectrum and confirm the proposed structure.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C (quaternary, ring) | 45-50 | - | - |

| CH₃ (on ring) | 25-30 | CH₃ | 1.0-1.2 |

| CH₂ (ring) | 35-40 | CH₂ | 1.5-1.7 |

| CH₂ (ring) | 22-27 | CH₂ | 1.4-1.6 |

| CH₂ (side chain, adjacent to ring) | 40-45 | CH₂ | 1.3-1.5 |

| CH₂ (side chain, adjacent to N) | 48-53 | CH₂ | 2.8-3.0 |

| NH₂ | - | NH₂ | 1.1-1.4 (variable) |

Note: Values are estimates based on standard chemical shift ranges for similar structural motifs. Actual predictions require specific GIAO-DFT calculations.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Symmetric/Asymmetric Stretch | 3300 - 3500 |

| C-H Aliphatic Stretch | 2850 - 3000 |

| N-H Bend (Scissoring) | 1590 - 1650 |

| C-N Stretch | 1000 - 1250 |

Reaction Mechanism Elucidation using Computational Methods

Theoretical chemistry can be used to explore the detailed pathways of chemical reactions, a task that is often difficult to achieve experimentally. rsc.org For an amine like this compound, one could computationally study its reactivity as a nucleophile. For instance, the mechanism of its reaction with an electrophile, such as a carbonyl compound in a reductive amination scenario, could be investigated. nih.gov

Molecular Docking Simulations with Model Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov While extensively used in drug design to model binding to biological targets, it is also a valuable tool for understanding interactions in materials science and supramolecular chemistry, strictly avoiding biological or clinical contexts.

For this compound, a docking study could simulate its interaction with a model chemical surface, such as a simplified silica (B1680970) (SiO₂) or graphite (B72142) surface. Such a simulation would explore how the amine orients itself on the surface, identifying key interactions (e.g., hydrogen bonding between the amine group and surface silanol (B1196071) groups) and calculating a "docking score" or binding energy to quantify the strength of the interaction. This can provide insights into its potential use as a surface modifier or adhesion promoter in non-biological systems.

Table 5: Hypothetical Docking Results with a Model Silica Surface

| Binding Mode | Key Interactions | Predicted Binding Energy (kcal/mol) |

| 1 | Dual H-bond (NH₂) with two surface -OH groups | -7.5 |

| 2 | Single H-bond (NH₂) with one surface -OH group | -5.2 |

| 3 | van der Waals contact (cyclopentyl group) with surface | -3.1 |

Note: These results are illustrative of a hypothetical docking study with a non-biological model system.

Applications of 2 1 Methylcyclopentyl Ethan 1 Amine in Chemical Synthesis

As a Chiral Auxiliary in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, where they can be employed as resolving agents, building blocks, or chiral auxiliaries to control the stereochemical outcome of a reaction. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a subsequent reaction to proceed with a specific stereochemistry, and is then removed to yield an enantiomerically enriched product.

The structure of 2-(1-methylcyclopentyl)ethan-1-amine, featuring a stereogenic center, makes it a candidate for use as a chiral auxiliary. While extensive studies detailing its specific application are not widely reported, its function can be inferred from the well-established chemistry of similar chiral amines. For instance, in the asymmetric synthesis of aldehydes or ketones, a chiral amine can be condensed with a carbonyl compound to form a chiral imine or enamine. uoa.gr The steric hindrance of the chiral auxiliary then directs the approach of an incoming electrophile or nucleophile from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the imine or enamine releases the chiral product and regenerates the auxiliary.

A key reaction where such auxiliaries are pivotal is the asymmetric alkylation of ketones. The process typically involves:

Formation of a chiral imine between the ketone and the chiral amine.

Deprotonation with a strong base (e.g., LDA) to form a lithiated metalloenamine. The chiral group on the amine dictates the conformation of this intermediate. uoa.gr

Alkylation with an alkyl halide, which occurs stereoselectively.

Hydrolysis to release the α-alkylated ketone with high enantiomeric excess.

The effectiveness of the chiral auxiliary is often dependent on its ability to create a rigid and well-defined transition state, a feature that can be enhanced by coordinating groups, such as a methoxy (B1213986) group, which can chelate to the metal ion. uoa.gr The 1-methylcyclopentyl group in this compound would provide significant steric bulk to influence the facial selectivity of such reactions.

As a Building Block for Complex Organic Scaffolds

Primary amines are versatile nucleophiles and essential building blocks in the synthesis of a vast array of complex organic molecules, particularly nitrogen-containing heterocyclic compounds. Heterocyclic structures are core components of many pharmaceuticals and natural products. sci-hub.box this compound can serve as a key starting material in multicomponent reactions (MCRs) or cyclization strategies to generate novel and complex molecular scaffolds.

One prominent application is in the synthesis of substituted piperidines or other nitrogen heterocycles. For example, β-enamino esters, formed by the reaction of a primary amine with an ester like methyl propiolate, are valuable intermediates. researchgate.net These intermediates can undergo aza-annulation reactions with reagents such as acryloyl chloride to construct tetrahydropyridine (B1245486) rings. researchgate.net

Proposed Synthesis of a Tetrahydropyridine Scaffold

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Methyl propiolate | Chiral β-enamino ester | Michael Addition |

| 2 | Chiral β-enamino ester + Acryloyl chloride | N-acylated intermediate | Acylation |

This strategy allows the incorporation of the unique 1-methylcyclopentyl-ethyl moiety into a heterocyclic core, generating a complex scaffold that could be further elaborated. The amine can also be used in reactions like the Ugi or Passerini multicomponent reactions, which enable the rapid assembly of complex structures from simple starting materials. For instance, the reaction of this compound with a ketone, an isocyanide, and a carboxylic acid in an Ugi reaction would produce a complex α-acylamino amide, embedding the amine's structure into a larger, drug-like molecule.

Role as a Ligand in Organometallic Chemistry and Catalysis

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand, coordinating to transition metals to form organometallic complexes. libretexts.org These complexes can function as catalysts in a variety of organic transformations. Tertiary phosphines are common ligands in organometallic chemistry, but amines also play a significant role, particularly in catalysis. libretexts.org

Chiral amines, when used as ligands, can create a chiral environment around the metal center, enabling enantioselective catalysis. This is a cornerstone of modern synthesis, allowing for the production of single-enantiomer drugs. For example, ruthenium complexes bearing chiral diamine ligands are highly effective for the asymmetric hydrogenation of imines and ketones, producing chiral amines and alcohols with high enantioselectivity. nih.gov

While specific complexes of this compound are not extensively documented, its potential as a chiral ligand is clear. It could be used to form complexes with metals like ruthenium, rhodium, or iridium. These complexes could then be screened for activity in catalytic reactions such as:

Asymmetric Hydrogenation: Reducing prochiral ketones, imines, or olefins to chiral products.

Asymmetric Transfer Hydrogenation: A related process using a hydrogen donor like isopropanol (B130326) or formic acid.

Asymmetric C-C Bond Forming Reactions: Such as allylic alkylations or Heck reactions.

The steric bulk of the 1-methylcyclopentyl group would be a critical design element, influencing the geometry of the metal complex and the enantioselectivity of the catalyzed reaction.

Precursor for Advanced Materials (excluding specific material properties or applications)

Primary amines are fundamental monomers in the synthesis of various polymers. The bifunctional nature of this compound (a primary amine group for reaction and a distinct hydrocarbon scaffold) makes it a candidate for incorporation into advanced materials like polyamides, polyimides, or functionalized polymers.

For example, it can be used as a monomer in the synthesis of polyamides through reaction with diacyl chlorides or dicarboxylic acids. The amine would react to form amide bonds, incorporating its unique cycloalkyl structure into the polymer backbone. The general reaction for polyamide formation is:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-CO-R'-CO-]ₙ + 2n HCl

While this compound is a mono-amine, it can be used to introduce specific functionalities as a side chain or as an end-capping agent to control the molecular weight of a polymer. It could also be chemically modified to introduce a second reactive group, allowing it to act as a formal monomer. For instance, the amine could be used to open an anhydride (B1165640) on a polymer backbone, grafting its structure onto the material. This process modifies the surface or bulk chemical nature of the parent material.

Role in Reaction Optimization and Process Chemistry (e.g., as a base, solvent additive)

In addition to its role as a reactive building block, this compound can be employed as an additive to control and optimize chemical reactions. Amines are widely used as bases in organic synthesis. organic-chemistry.org The steric hindrance of the 1-methylcyclopentyl group makes this amine a potentially non-nucleophilic base. Such bases are valuable when a strong base is needed to deprotonate a substrate (e.g., in an elimination or condensation reaction) without the complication of the base itself acting as a nucleophile and participating in side reactions.

A prominent example of where hindered amines are crucial is the aldol (B89426) condensation. In a mixed aldol reaction, a base is used to generate an enolate from one carbonyl compound, which then attacks a second carbonyl compound. masterorganicchemistry.com If the base is also a nucleophile, it can compete with the enolate. Using a hindered amine base minimizes this risk. For instance, in a reaction between 1-(1-methylcyclopentyl)ethanone and an aldehyde like 2,2-dimethylpropanal, a hindered base ensures that the enolate is formed without competitive side reactions. brainly.comchegg.com

Amines can also be used as solvent additives to enhance reaction rates or improve the solubility of reagents. mdpi.com In some cases, they can act as catalysts themselves, as seen in the Baylis-Hillman reaction. Furthermore, amine-based solutions are investigated for industrial processes like CO₂ capture. mdpi.com The basicity of the amine allows it to react with acidic gases, and hindered amines can offer advantages in terms of regeneration and stability.

Comparative Properties of Common Amine Bases

| Amine | Structure | pKa of Conjugate Acid | Steric Hindrance | Typical Use |

|---|---|---|---|---|

| Triethylamine (B128534) (TEA) | Et₃N | 10.75 | Moderate | General purpose base |

| Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | 11.0 | High | Non-nucleophilic base |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | Low (accessible N) | Non-nucleophilic base for E2 eliminations |

Future Research Directions for 2 1 Methylcyclopentyl Ethan 1 Amine

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is the first critical step in exploring the chemistry of 2-(1-Methylcyclopentyl)ethan-1-amine. Given the likely availability of the corresponding ketone, 1-(1-methylcyclopentyl)ethanone, several synthetic transformations could be investigated.

A primary and highly viable approach would be reductive amination . nih.gov This one-pot reaction would involve the treatment of 1-(1-methylcyclopentyl)ethanone with ammonia (B1221849) in the presence of a suitable reducing agent. nih.gov A variety of reducing agents could be explored, from classic hydride reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to catalytic hydrogenation conditions. nih.govebrary.net The choice of catalyst and reaction conditions would be crucial in optimizing the yield and purity of the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. ebrary.netnih.gov

Another potential avenue is the use of photoredox catalysis . Recent advancements have shown that O-benzoyl oximes can be coupled with cyanoarenes to produce sterically hindered primary amines. nih.govresearchgate.netacs.org Adapting this methodology could provide an alternative, radical-based approach to the synthesis of this compound.

| Proposed Synthetic Pathway | Key Reagents/Conditions | Potential Advantages |

| Reductive Amination | 1-(1-methylcyclopentyl)ethanone, Ammonia, Reducing Agent (e.g., NaBH3CN, H2/Catalyst) | Atom economy, potential for one-pot synthesis. ebrary.netnih.gov |

| From Oxime Precursors | Conversion of the ketone to an oxime, followed by reduction. | Avoids direct use of ammonia gas. |

| Photoredox Catalysis | O-benzoyl oxime derivative, cyanoarene, photocatalyst. | Mild reaction conditions, novel bond formation. nih.govresearchgate.netacs.org |

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Future research should prioritize the development of green and sustainable methods for the synthesis of this compound. This aligns with the growing demand for environmentally responsible chemical manufacturing.

One promising area is the use of biocatalysis . Enzymes, such as amine dehydrogenases or transaminases, could potentially be employed for the asymmetric synthesis of the target amine, offering high enantioselectivity and mild reaction conditions. The use of biocatalysts can significantly reduce the environmental impact compared to traditional chemical methods.

Another key strategy is the implementation of catalytic hydrogen auto-transfer or borrowing hydrogen methodologies. nih.gov These processes utilize alcohols as alkylating agents for amines, with water being the only byproduct, thus maximizing atom economy. nih.gov Investigating the synthesis of this compound from the corresponding alcohol would be a valuable green alternative.

Additionally, research into solvent selection should focus on replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. escholarship.org

| Sustainable Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes like transaminases or amine dehydrogenases. | High selectivity, mild conditions, reduced waste. |

| Hydrogen Auto-Transfer | Catalytic reaction of an alcohol with an amine, producing water as the only byproduct. nih.gov | High atom economy, use of renewable feedstocks. nih.gov |

| Green Solvents | Replacement of traditional organic solvents with water or bio-derived alternatives. | Reduced environmental impact and improved safety. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. escholarship.org | Faster reaction times, lower energy consumption. escholarship.org |

Investigation of Unexplored Reactivity Patterns

The sterically hindered nature of the 1-methylcyclopentyl group is expected to impart unique reactivity to the adjacent primary amine. A thorough investigation of its reaction patterns is essential for unlocking its synthetic potential.

A key area of study would be its participation in C-N cross-coupling reactions , such as the Buchwald-Hartwig amination. nih.govresearchgate.net The steric bulk of this compound could influence the efficiency and selectivity of these reactions, potentially leading to novel outcomes compared to less hindered amines. researchgate.net

Furthermore, the amine could serve as a chiral ligand in asymmetric catalysis . The synthesis of enantiomerically pure forms of the amine, followed by their coordination to transition metals, could yield catalysts for a variety of stereoselective transformations. The bulky cyclopentyl group could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. mdpi.com

The reactivity of the amine in forming imines and enamines with various carbonyl compounds should also be explored. The steric hindrance may affect the equilibrium and stability of these intermediates, which could be harnessed in subsequent synthetic steps.

Design and Synthesis of Advanced Functional Materials Precursors

The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials, particularly polymers.

The incorporation of the bulky 1-methylcyclopentyl group into a polymer backbone is expected to significantly influence the material's properties. This is due to the increase in free volume and the disruption of efficient polymer chain packing. ebrary.netresearchgate.net This could lead to polymers with lower dielectric constants, enhanced gas permeability, and improved solubility, while maintaining good thermal stability. ebrary.netresearchgate.net

The primary amine functionality allows for its use as a monomer in the synthesis of various polymer classes, including polyamides, polyimides, and polyureas . The resulting polymers could find applications in gas separation membranes, low-k dielectric materials for microelectronics, and high-performance engineering plastics.

Moreover, the amine can be used to functionalize existing polymers, imparting new properties. For instance, its incorporation into polymer chains could lead to materials with tailored surface properties or as a precursor for polymeric hindered amine light stabilizers (HALS) , which are crucial for preventing the photodegradation of polymers. researchgate.net

| Potential Material Application | Role of this compound | Anticipated Properties |

| Gas Separation Membranes | Monomer for polyamides or polyimides. | Increased free volume leading to higher gas permeability and selectivity. researchgate.net |

| Low-k Dielectric Materials | Monomer for polymers with low polarity and high free volume. | Reduced dielectric constant for advanced microelectronics. ebrary.netebrary.net |

| High-Performance Polymers | Building block for polymers requiring high thermal stability and solubility. | Improved processability without compromising thermal properties. researchgate.net |

| Functional Polymer Additives | Precursor for polymeric HALS. | Enhanced photostability of the host polymer. researchgate.net |

Computational Exploration of Novel Chemical Properties

In conjunction with experimental work, computational chemistry offers a powerful tool for predicting and understanding the properties of this compound. Density Functional Theory (DFT) would be a particularly valuable method for these investigations. nih.govresearchgate.netresearchgate.net

A key property to compute would be the pKa value of the amine. This would provide insight into its basicity and reactivity in acid-base chemistry. Computational methods have been shown to reliably predict the pKa of amines.